molecular formula C16H14FN3O B2875413 1-benzyl-4-(3-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 860786-31-8

1-benzyl-4-(3-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2875413
CAS No.: 860786-31-8
M. Wt: 283.306
InChI Key: PQDFJZHFWSESDU-UHFFFAOYSA-N
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Description

1-benzyl-4-(3-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the triazolone family This compound is characterized by its unique structure, which includes a triazolone ring substituted with benzyl, fluorophenyl, and methyl groups

Scientific Research Applications

    Medicinal Chemistry: This compound has shown promise as a pharmacophore in the development of new drugs, particularly for its potential anti-inflammatory and anti-cancer properties.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers have investigated its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

Preparation Methods

The synthesis of 1-benzyl-4-(3-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolone Ring: The triazolone ring is formed by the cyclization of appropriate hydrazine derivatives with carboxylic acid derivatives under acidic or basic conditions.

    Substitution Reactions: The benzyl and fluorophenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution.

    Methylation: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-benzyl-4-(3-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl positions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and yields.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(3-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets may vary depending on the specific application, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

1-benzyl-4-(3-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can be compared with other triazolone derivatives, such as:

    2-Benzyl-4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-one: Similar structure but with a different position of the fluorine atom.

    2-Benzyl-4-(3-chlorophenyl)-5-methyl-1,2,4-triazol-3-one: Chlorine substituted instead of fluorine.

    2-Benzyl-4-(3-fluorophenyl)-5-ethyl-1,2,4-triazol-3-one: Ethyl group instead of methyl.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-benzyl-4-(3-fluorophenyl)-5-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c1-12-18-19(11-13-6-3-2-4-7-13)16(21)20(12)15-9-5-8-14(17)10-15/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDFJZHFWSESDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC(=CC=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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